molecular formula C6H4BF4N3O2 B016807 4-Nitrobenzenediazonium tetrafluoroborate CAS No. 456-27-9

4-Nitrobenzenediazonium tetrafluoroborate

Cat. No.: B016807
CAS No.: 456-27-9
M. Wt: 236.92 g/mol
InChI Key: AFULQCYCQAHYIP-UHFFFAOYSA-N
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Description

4-Nitrobenzenediazonium tetrafluoroborate is an organic compound with the chemical formula C6H4BF4N3O2. It is a diazonium salt commonly used in organic synthesis and various analytical applications. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.

Mechanism of Action

Target of Action

4-Nitrobenzenediazonium tetrafluoroborate, also known as Fast Red GG, is a diazonium salt/diazo dye . It is commonly used for the histochemical detection of bilirubin and indolamines . Therefore, its primary targets are bilirubin and indolamines, which play crucial roles in the human body. Bilirubin is a yellow compound that occurs in the normal catabolic pathway that breaks down heme in vertebrates. Indolamines, on the other hand, are a type of monoamine neurotransmitter, the most notable of which is serotonin.

Mode of Action

The compound interacts with its targets (bilirubin and indolamines) through a process known as histochemical detection . In this process, the compound binds to these targets, resulting in a color change that can be detected under a microscope. This allows for the visualization of the presence and location of bilirubin and indolamines in a sample.

Pharmacokinetics

As a diazonium salt, it is soluble in acetonitrile and dimethyl sulfoxide , which may influence its bioavailability.

Result of Action

The primary result of the action of this compound is the color change that occurs when it binds to bilirubin and indolamines . This allows for the visualization and detection of these compounds in a sample, providing valuable information for diagnostic purposes.

Action Environment

The compound is stable and incompatible with strong oxidizing agents, moisture, and strong bases . It should be stored at 2-8°C . These factors can influence the compound’s action, efficacy, and stability. For example, exposure to moisture or strong bases could potentially degrade the compound, reducing its efficacy. Similarly, storing the compound at inappropriate temperatures could affect its stability and, consequently, its performance in histochemical detection.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrobenzenediazonium tetrafluoroborate is typically synthesized through the diazotization of 4-nitroaniline. The process involves the following steps:

    Diazotization Reaction: 4-Nitroaniline is dissolved in an acidic medium, usually hydrochloric acid, and cooled to a low temperature (0-5°C). Sodium nitrite is then added to the solution, resulting in the formation of 4-nitrobenzenediazonium chloride.

    Salt Formation: The diazonium chloride is then treated with tetrafluoroboric acid, leading to the precipitation of this compound as a solid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically produced in batch reactors with precise temperature and pH control.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles such as halides, hydroxides, or cyanides.

    Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and cyanides (e.g., sodium cyanide). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners. The reactions are usually conducted in alkaline conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.

    Coupling Reactions: Azo compounds are the primary products.

    Reduction Reactions: The major product is 4-aminobenzenediazonium tetrafluoroborate.

Scientific Research Applications

4-Nitrobenzenediazonium tetrafluoroborate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a standard reagent for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Analytical Chemistry: It is employed in the spectrophotometric determination of aromatic diisocyanates and gallic acid.

    Biological Studies: It is used as a dye for staining enterochromaffin cells and for the detection of bilirubin and indolamines.

    Material Science: It is used for surface functionalization of materials such as carbon nanotubes and graphene, enhancing their properties for various applications.

Comparison with Similar Compounds

4-Nitrobenzenediazonium tetrafluoroborate can be compared with other diazonium salts such as:

    4-Methoxybenzenediazonium tetrafluoroborate: Similar in structure but with a methoxy group instead of a nitro group. It is used in similar applications but has different reactivity due to the electron-donating nature of the methoxy group.

    4-Chlorobenzenediazonium tetrafluoroborate: Contains a chlorine atom instead of a nitro group. It is also used in organic synthesis and analytical applications but has different reactivity patterns.

The uniqueness of this compound lies in its nitro group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and analytical chemistry.

Properties

IUPAC Name

4-nitrobenzenediazonium;tetrafluoroborate
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InChI

InChI=1S/C6H4N3O2.BF4/c7-8-5-1-3-6(4-2-5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1
Source PubChem
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InChI Key

AFULQCYCQAHYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14368-49-1 (Parent)
Record name 4-Nitrobenzenediazonium tetrafluoroborate
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DSSTOX Substance ID

DTXSID4060024
Record name Benzenediazonium, 4-nitro-, tetrafluoroborate(1-)
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Molecular Weight

236.92 g/mol
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Physical Description

Dark yellow powder; [Sigma-Aldrich MSDS]
Record name 4-Nitrobenzenediazonium tetrafluoroborate
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CAS No.

456-27-9
Record name 4-Nitrobenzenediazonium tetrafluoroborate
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Record name Benzenediazonium, 4-nitro-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 4-nitro-, tetrafluoroborate(1-)
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Record name 4-NITROBENZENEDIAZONIUM TETRAFLUOROBORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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